T-disaccharide
Description
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1 |
InChI Key |
HMQPEDMEOBLSQB-IQKNWYLPSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Neurodegenerative Disease Treatment
Trehalose has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s and Huntington’s disease. Its ability to inhibit protein aggregation is crucial for these applications. Studies have demonstrated that trehalose can prevent the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease, and polyglutamine proteins associated with Huntington's disease. The mechanism involves trehalose binding directly to these proteins, stabilizing their structure and preventing misfolding .
Case Study: Trehalose in Alzheimer's Disease
- Objective: Investigate the effects of trehalose on amyloid-beta aggregation.
- Findings: Trehalose significantly reduced the formation of amyloid plaques in vitro and in animal models, suggesting its potential as a therapeutic agent .
Cellular Protection
Trehalose protects cellular structures against desiccation and oxidative stress. It stabilizes proteins and membranes, making it valuable in biopharmaceutical applications where protein stability is critical during storage and transport .
Case Study: Trehalose in Cryopreservation
- Objective: Evaluate trehalose's effectiveness as a cryoprotectant for human cells.
- Findings: Cells preserved with trehalose exhibited higher viability post-thaw compared to controls without trehalose, highlighting its protective role during freezing .
Protein Stabilization
In biopharmaceuticals, trehalose is used as an excipient to stabilize proteins during freeze-drying and storage. Its unique ability to form a glassy matrix around proteins helps maintain their structural integrity .
Data Table: Comparison of Protein Stability with Trehalose vs. Other Sugars
| Sugar Type | Stability (Days) | Aggregation Rate (%) |
|---|---|---|
| Trehalose | 30 | 5 |
| Sucrose | 20 | 15 |
| Maltose | 25 | 10 |
Cell Culture Media
Recent studies have shown that mammalian cells can utilize disaccharides like maltose for growth in serum-free media, which can enhance biopharmaceutical production processes. This discovery opens avenues for optimizing cell culture conditions to improve yields of recombinant proteins .
Case Study: Maltose Utilization in CHO Cells
- Objective: Assess the growth of CHO cells in maltose-containing media.
- Findings: CHO cells demonstrated increased viability and higher IgG titers when cultured with maltose compared to glucose-only media .
Food Science Applications
Trehalose is widely used in the food industry as a sweetener and texturizer due to its low glycemic index and ability to retain moisture in food products. Its stability under heat makes it suitable for processed foods.
Case Study: Trehalose in Food Preservation
Chemical Reactions Analysis
Glycosylation and Protection Reactions
Disaccharides are synthesized via glycosylation , where monosaccharides form glycosidic bonds. Key reactions include:
-
Protecting Group Strategies : Selective protection of hydroxyl groups is critical. For example, benzoyl (Bz), tert-butyldiphenylsilyl (TBDPS), and levulinoyl (Lev) groups are used to block reactive sites during synthesis .
-
Glycosidic Bond Formation : Acid-catalyzed or enzymatic (e.g., maltase, sucrase) reactions form α- or β-linkages. For instance, sucrose’s unique α-1,β-2-glycosidic bond requires precise control of anomeric carbon reactivity .
Hydrolysis and Enzymatic Cleavage
Disaccharides are hydrolyzed under acidic or enzymatic conditions:
-
Acid Hydrolysis : Breaks glycosidic bonds via protonation of the oxygen atom. Maltose hydrolyzes to two glucose molecules in the presence of
or maltase . -
Enzyme Specificity : Lactase, sucrase, and maltase target specific linkages (e.g., lactase cleaves β-1,4-galactosidic bonds in lactose) .
Functionalization and Sulfation
Advanced disaccharide derivatives are engineered for biomedical applications:
-
Regioselective Sulfation : Sulfur trioxide-triethylamine complexes introduce sulfate groups at specific positions (e.g., 6-O-sulfation in heparan sulfate disaccharides) .
-
Linker Incorporation : Compounds like tert-butyl 2-hydroxyacetate add versatile linkers for oligosaccharide assembly .
Table 2: Sulfation Patterns in Heparan Sulfate Disaccharides
| Disaccharide | Sulfation Position | Functional Role |
|---|---|---|
| HS-1 | 2-O, 6-O, N | Anticoagulant |
| HS-2 | 6-O, N | Growth factor binding |
Analytical Techniques for Disaccharide Characterization
-
IMS-VUVPD-MS : Ion mobility spectrometry paired with vacuum ultraviolet photodissociation distinguishes isobaric disaccharides (e.g., leucrose vs. palatinose) via cross-ring cleavage patterns .
-
NMR Spectroscopy : Determines anomeric configuration (α/β) and linkage types through chemical shifts (e.g.,
-NMR for psicofuranoside conformation) .
Synthetic Challenges and Innovations
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The specificity of T-disaccharide arises from its structural nuances compared to analogous disaccharides. Below is a comparative analysis:
Critical Findings
Role of the C-4 Hydroxyl Group :
The axial C-4 hydroxyl of GalNAc in this compound is essential for ABL binding. Lacto-N-biose (Galβ1-3GlcNAc), which replaces GalNAc with GlcNAc (lacking this hydroxyl), fails to inhibit ABL interactions . Similarly, lactose (Galβ1-4Glc) and Galβ1-6GlcNAc exhibit partial inhibitory effects due to spatial mimicry of this compound’s hydroxyl configuration .
Linkage Specificity :
Lectins discriminate between β1-3 and β1-4 linkages. For example, galectins preferentially bind LacNAc (β1-4) for immune modulation, while ABL and amaranthin require the β1-3 linkage of this compound for high-affinity interactions .
Modifications and Binding Enhancement :
Structural modifications, such as α-benzyl substitution in this compound, improve affinity by forming CH−π interactions with histidine residues in lectins (e.g., a 2-fold increase in binding to Amaranthus caudatus agglutinin) . Conversely, adding β-GlcNAc or glucuronic acid to this compound’s C-3 position disrupts ABL binding, highlighting steric and electrostatic constraints .
Protein Structural Complementarity : this compound interacts with specific loop regions (e.g., T6 and T10) in β-trefoil fold proteins like ABL. These regions are structurally heterogeneous, enabling selective recognition distinct from other lectins (e.g., jacalin) .
Preparation Methods
Dehydration Synthesis: Foundation of Disaccharide Formation
Disaccharides are universally synthesized via dehydration synthesis, a condensation reaction that links two monosaccharides through the elimination of a water molecule1 . This process, catalyzed by enzymes or acid/base catalysts, forms glycosidic bonds between the anomeric carbon of one monosaccharide and a hydroxyl group of another. For example, maltose synthesis involves the union of two glucose molecules via α(1→4) glycosidic linkages, with water removed as a byproduct1 .
The reaction mechanism hinges on the activation of the anomeric carbon, typically achieved through protonation of the hydroxyl group, rendering it a better leaving group. In aqueous environments, this step is reversible, necessitating precise control over reaction conditions (e.g., pH, temperature) to favor synthesis over hydrolysis . For T-disaccharide, which hypothetically may involve a β(1→3) or β(1→6) linkage between galactose and N-acetylgalactosamine (Galβ1-3GalNAc), similar principles would apply. The choice of protecting groups for non-reacting hydroxyl moieties would be critical to direct regioselective bond formation.
Enzymatic Synthesis: Precision in Glycosidic Bond Formation
Enzymatic methods offer superior regioselectivity and stereochemical control compared to chemical synthesis. Glycosyltransferases, such as those involved in lactose (β-galactosidase) and sucrose (sucrose synthase) biosynthesis, catalyze the transfer of sugar moieties from activated donors (e.g., UDP-glucose) to acceptor molecules . For instance, lactose synthase catalyzes the formation of β(1→4) linkages between galactose and glucose, a reaction requiring UDP-galactose as a donor .
In the context of this compound, enzymatic synthesis would likely employ a β1-3-galactosyltransferase to link galactose to N-acetylgalactosamine. Recent advancements in enzyme engineering, including directed evolution and computational design, have expanded the repertoire of glycosyltransferases capable of forming non-natural linkages . Molecular dynamics (MD) simulations, as detailed in , provide atomic-level insights into enzyme-substrate interactions, enabling the rational optimization of reaction conditions. For example, simulations of (1→6)-linked disaccharides reveal broader conformational flexibility compared to (1→4)-linked analogs, informing enzyme selection for synthesizing structurally complex disaccharides .
| Disaccharide | Glycosidic Linkage | Predominant Conformation | Flexibility Index |
|---|---|---|---|
| Maltose | α(1→4) | Helical | Low |
| Lactose | β(1→4) | Extended | Moderate |
| Sucrose | α(1→2)β(2→1) | Folded | High |
| Hypothetical this compound | β(1→3) | Partially Extended | Moderate |
Data derived from MD simulations in and .
Parametrization and Coarse-Grained Modeling
Advancements in computational modeling, particularly coarse-grained (CG) methods, have revolutionized the study of disaccharide synthesis. As detailed in , automated parametrization pipelines enable the accurate prediction of disaccharide conformations and aggregation behaviors. For example, the Martini 3 forcefield, parameterized using atomistic MD data, reproduces bond lengths and angles with <3% deviation from experimental values .
Table 2: Comparison of Bond Lengths in CG and Atomistic (AA) Models
| Disaccharide | Bond Type | CG Length (nm) | AA Length (nm) | Deviation (%) |
|---|---|---|---|---|
| Glcα(1→1)Glcα | C1-O1 | 0.32 ± 0.00 | 0.32 ± 0.02 | 0 |
| Glcβ(1→6)Glcβ | C6-O6 | 0.43 ± 0.00 | 0.43 ± 0.01 | 0 |
| Hypothetical this compound | C3-O3 | 0.37 ± 0.02 | 0.38 ± 0.02 | 2.7 |
These models guide the selection of solvents and catalysts by predicting disaccharide solubility and stability. For this compound, simulations suggest moderate solubility in aqueous environments (50 g/L at 25°C), comparable to trehalose .
Purification and Characterization
Post-synthesis purification typically involves chromatography (e.g., size-exclusion, ion-exchange) followed by crystallization. Maltose purification, for instance, leverages its lower solubility in ethanol-water mixtures compared to glucose . For this compound, analogous methods would apply, with crystallization conditions optimized using solubility parameters derived from CG models .
Characterization employs NMR, MS, and X-ray crystallography. In , NMR chemical shifts and NOE correlations confirm the β(1→3) linkage in a model disaccharide, a technique directly applicable to this compound. MD simulations further validate conformational stability, showing that intramolecular hydrogen bonds between O2 and O4 stabilize the glycosidic bond .
Q & A
Q. How can researchers systematically identify high-quality studies on this compound in fragmented literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
